![molecular formula C8H11ClF2N2O B2868175 (5,5-Difluoro-6,7-dihydro-4H-1,3-benzoxazol-2-yl)methanamine;hydrochloride CAS No. 2460749-78-2](/img/structure/B2868175.png)
(5,5-Difluoro-6,7-dihydro-4H-1,3-benzoxazol-2-yl)methanamine;hydrochloride
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Overview
Description
The compound “(5,5-Difluoro-6,7-dihydro-4H-1,3-benzoxazol-2-yl)methanamine;hydrochloride” is a derivative of benzoxazole, which is a heterocyclic compound . The presence of the difluoro group and the methanamine group could potentially give this compound unique properties, but without specific studies or data, it’s hard to say for certain.
Scientific Research Applications
1. Environmental Fate and Degradation
Occurrence, Fate, and Behavior of Parabens in Aquatic Environments :This review highlights the environmental persistence of parabens, compounds with structural similarities to the chemical , focusing on their biodegradability and ubiquity in aquatic environments. Despite wastewater treatments, parabens persist at low concentrations, indicating a potential environmental footprint for related chemicals, emphasizing the need for studies on their degradation and toxicity (Haman et al., 2015).
2. Synthetic Applications and Chemical Properties
Synthetic Aspects of 1,4- and 1,5-Benzodiazepines Using o-Phenylenediamine :This review sheds light on the synthesis of benzodiazepines, highlighting the importance of o-phenylenediamine as a precursor. It suggests the potential synthetic versatility of related chemical structures, including (5,5-Difluoro-6,7-dihydro-4H-1,3-benzoxazol-2-yl)methanamine;hydrochloride, in pharmaceutical applications (Teli et al., 2023).
3. Environmental and Health Implications
Microbial Degradation of Polyfluoroalkyl Chemicals in the Environment :This review discusses the microbial degradation of polyfluoroalkyl substances, emphasizing the environmental persistence and toxicity of these compounds. It underscores the importance of understanding the biodegradability and environmental fate of complex chemicals, including those related to this compound, to assess their potential impact on health and ecosystems (Liu & Avendaño, 2013).
4. Potential for Novel Applications
Chemistry and Biological Activity of New 3-Benzazepines :This review discusses the structure-activity relationships of 3-benzazepines, a class of compounds with potential cytotoxic activities and applications in reversing multidrug resistance. Such studies hint at the expansive potential of structurally related compounds, including this compound, in developing new therapeutic agents (Kawase et al., 2000).
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would depend on the biological target it interacts with. Without specific information on its intended use or studies on its biological activity, it’s difficult to predict its mechanism of action .
properties
IUPAC Name |
(5,5-difluoro-6,7-dihydro-4H-1,3-benzoxazol-2-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N2O.ClH/c9-8(10)2-1-6-5(3-8)12-7(4-11)13-6;/h1-4,11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNOPBJDTXWSDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2=C1OC(=N2)CN)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClF2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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